Synthetic Route and Yield: Reduction of 1-(3-Amino-4-fluorophenyl)ethanone
1-(3-Amino-4-fluorophenyl)ethanol is synthesized via NaBH₄ reduction of 1-(3-amino-4-fluorophenyl)ethanone in a MeOH/CH₂Cl₂ mixture at 0°C. The reported yield for this transformation is 97% . This high yield under mild conditions demonstrates the feasibility and efficiency of accessing the alcohol from its ketone precursor. The ketone analog (CAS 2002-82-6) lacks the chiral secondary alcohol functionality, limiting its utility in asymmetric syntheses .
| Evidence Dimension | Synthetic Yield (Reduction) |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | 1-(3-Amino-4-fluorophenyl)ethanone (ketone analog, CAS 2002-82-6) |
| Quantified Difference | Target compound is the product; comparator is the starting material. The high yield demonstrates efficient access to the alcohol, which possesses a chiral center absent in the ketone. |
| Conditions | NaBH₄ reduction in MeOH/CH₂Cl₂ at 0°C for 0.5 h, followed by silica gel flash chromatography (33% ethyl acetate in hexane). |
Why This Matters
This quantitative yield data provides procurement and synthetic planning confidence, confirming the alcohol can be efficiently prepared from a commercially available ketone.
